molecular formula C24H32O4S B1165244 Spironolactone-D3

Spironolactone-D3

Cat. No.: B1165244
M. Wt: 419.6 g/mol
InChI Key: LXMSZDCAJNLERA-OFUZVNSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spironolactone-d3 is a deuterated form of spironolactone, a well-known aldosterone antagonist. The deuterium atoms replace three hydrogen atoms in the spironolactone molecule, which can be useful in various research applications, particularly in mass spectrometry. Spironolactone itself is a steroidal antimineralocorticoid and antiandrogen, commonly used as a diuretic and in the treatment of conditions like heart failure, hypertension, and hyperaldosteronism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spironolactone-d3 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of spironolactone can also lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Spironolactone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include its various metabolites, such as 7α-thiomethylspironolactone and canrenone. These metabolites retain the biological activity of the parent compound and contribute to its pharmacological effects .

Scientific Research Applications

Spironolactone-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Spironolactone-d3 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved in its mechanism of action include the inhibition of aldosterone binding and subsequent downstream effects on electrolyte balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spironolactone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium labeling allows for precise quantification and tracking of the compound and its metabolites in biological systems .

Properties

Molecular Formula

C24H32O4S

Molecular Weight

419.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3

InChI Key

LXMSZDCAJNLERA-OFUZVNSWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Purity

99.9% by HPLC; >98% atom D

Synonyms

7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone

Origin of Product

United States

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